5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole
Description
5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole is a dihydroimidazole derivative characterized by a partially saturated five-membered ring system. Its structure includes a 4,5-dihydroimidazole core substituted with a methyl group at position 5 and a para-tolyl (p-tolyl) group at position 2. Dihydroimidazoles are of significant interest due to their structural versatility, which allows for modifications that influence physicochemical properties and biological activities .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3,(H,12,13) |
InChI Key |
JDEYATHEIVWDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-toluidine with acetone in the presence of an acid catalyst to form the intermediate Schiff base, which is then cyclized to form the imidazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The methyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydroimidazole derivatives.
Scientific Research Applications
5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares key structural features of 5-methyl-2-(p-tolyl)-4,5-dihydroimidazole with related imidazole derivatives:
Key Observations :
Physicochemical Properties
Insights :
- The absence of a carbonyl group in the target compound distinguishes it from 2-ethylthio-5-formyl derivatives, which exhibit strong C=O IR absorption .
- Thione-containing analogs (e.g., 4,5-di-p-tolyl-1,3-dihydroimidazole-2-thione) may show distinct NMR shifts due to sulfur’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
